molecular formula C23H35NO2 B1243691 Zenazocine

Zenazocine

Cat. No.: B1243691
M. Wt: 357.5 g/mol
InChI Key: JZFZEWWOIOYBTQ-AXWGZAFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zenazocine (C₂₃H₃₅NO₂, CAS 68681-43-6) is a synthetic opioid belonging to the benzomorphan class, a structural analog of morphine with a simplified bicyclic scaffold . It exhibits high binding affinity for μ-opioid receptors (MOR) and nociceptin/orphanin FQ (ORL1) receptors, as demonstrated in receptor-binding assays . Pharmacological studies indicate its role as a mixed agonist-antagonist, with sub-micromolar affinity at ORL1 (Ki ≈ 0.1–1 μM) and MOR (Ki < 10 nM) .

Properties

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one

InChI

InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23?/m1/s1

InChI Key

JZFZEWWOIOYBTQ-AXWGZAFASA-N

Isomeric SMILES

CC(C)CCC(=O)CCC1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C

Canonical SMILES

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C

Synonyms

Win 42964
Win-42964
zenazocine
zenazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer
zenazocine hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer
zenazocine hydrochloride, (2S-(2alpha,6alpha,11S*))-isomer
zenazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer
zenazocine, (2alpha,6alpha,11S*)-(+-)-isomer
zenazocine, (2alpha,6alpha,11S*)-(-)-isome

Origin of Product

United States

Preparation Methods

The synthesis of Zenazocine involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes:

Chemical Reactions Analysis

Zenazocine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified benzomorphan derivatives with altered pharmacological properties.

Scientific Research Applications

Zenazocine has been studied primarily for its potential as an analgesic. Its applications in scientific research include:

Mechanism of Action

Zenazocine exerts its effects by acting as a partial agonist at the mu-opioid and delta-opioid receptors. It has less intrinsic activity at the mu-opioid receptor and more at the delta-opioid receptor, behaving more antagonistically at the former and more agonistically at the latter . This interaction with opioid receptors leads to its antinociceptive effects, making it a potential analgesic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzomorphan derivatives and related opioids share structural motifs but differ in receptor selectivity, pharmacokinetics, and therapeutic applications. Below is a comparative analysis:

Structural and Pharmacological Comparison

Compound Molecular Formula CAS Number Primary Targets (Ki) Indication(s)
Zenazocine C₂₃H₃₅NO₂ 68681-43-6 MOR (<10 nM), ORL1 (0.1–1 μM) Analgesic (experimental)
Quadazocine C₂₃H₃₅NO₂ 73225-63-9 MOR antagonist, KOR agonist Opioid reversal agent
Bremazocine C₂₄H₂₉NO₂ 67485-29-4 κ-opioid (KOR) agonist Analgesic (discontinued)
Phenazocine C₂₄H₂₉NO 127-35-5 MOR agonist Severe pain management
Dezocine C₁₆H₂₁NO 53648-55-8 MOR agonist, norepinephrine reuptake inhibitor Postoperative pain

Key Findings

  • Receptor Selectivity: this compound and Quadazocine both target MOR and ORL1 but differ in functional activity. This compound acts as a partial MOR agonist, while Quadazocine antagonizes MOR and activates KOR . Bremazocine shows high KOR selectivity, contributing to dysphoric side effects, limiting its clinical utility .
  • Structural Modifications: The benzomorphan core (shared by this compound, Bremazocine, and Phenazocine) allows for substitutions at the N- and C-positions to modulate receptor specificity. For example, this compound’s cyclooctylmethyl group enhances ORL1 binding, whereas Phenazocine’s phenethyl moiety increases MOR potency .
  • Clinical Outcomes :

    • This compound’s partial agonism at MOR results in a ceiling effect for analgesia, reducing overdose risk but also efficacy in severe pain .
    • Quadazocine’s KOR agonism and MOR antagonism make it useful for reversing opioid-induced respiratory depression without fully blocking analgesia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.